3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
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Description
3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities.
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Dihydropyrazoles, including compounds structurally related to "3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole", are subjects of interest in heterocyclic chemistry due to their potential biological activities. Research efforts have focused on developing efficient synthetic routes for these compounds, employing various catalysts and conditions to improve yields and selectivity. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for the synthesis of pyrazoles, highlighting the importance of catalyst choice in the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).
Antimicrobial and Antiviral Activities
Some pyrazole derivatives have shown promising antimicrobial and antiviral activities, suggesting potential applications in developing new therapeutic agents. Studies have synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, with some compounds demonstrating significant antimicrobial properties (Darwish et al., 2014). Additionally, pyrazoline-based thiazolidinones have been explored for their anticancer and antiviral activities, indicating the potential of pyrazole derivatives in medicinal chemistry (Havrylyuk et al., 2013).
Corrosion Inhibition
Research has also highlighted the utility of pyrazole derivatives in industrial applications, such as corrosion inhibition. Pyranopyrazole derivatives have been evaluated for their effectiveness in preventing mild steel corrosion in acidic solutions, with studies showing high inhibition efficiency, which could have implications for material preservation and industrial maintenance (Yadav et al., 2016).
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-12-6-3-5-11(9-12)14-10-13(15-7-4-8-21-15)16-17(14)22(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPSYJTWZSYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
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